molecular formula C8H7BrN2O B597602 7-Bromo-2-ethyloxazolo[4,5-c]pyridine CAS No. 118685-69-1

7-Bromo-2-ethyloxazolo[4,5-c]pyridine

Cat. No.: B597602
CAS No.: 118685-69-1
M. Wt: 227.061
InChI Key: AMHXDXSOKYQXFX-UHFFFAOYSA-N
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Description

7-Bromo-2-ethyloxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O This compound is characterized by the presence of a bromine atom at the 7th position and an ethyl group at the 2nd position on an oxazolo[4,5-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine typically involves the bromination of 2-ethyloxazolo[4,5-c]pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7th position. The general synthetic route can be summarized as follows:

    Starting Material: 2-ethyloxazolo[4,5-c]pyridine.

    Bromination: The starting material is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-ethyloxazolo[4,5-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of 7-substituted derivatives, while oxidation and reduction can yield various oxidized or reduced forms of the compound.

Scientific Research Applications

7-Bromo-2-ethyloxazolo[4,5-c]pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazolo[4,5-c]pyridine ring system play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyloxazolo[4,5-c]pyridine: The parent compound without the bromine atom.

    7-Chloro-2-ethyloxazolo[4,5-c]pyridine: A similar compound with a chlorine atom instead of bromine.

    7-Methyl-2-ethyloxazolo[4,5-c]pyridine: A derivative with a methyl group at the 7th position.

Uniqueness

7-Bromo-2-ethyloxazolo[4,5-c]pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in various reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the presence of the bromine atom can enhance the compound’s biological activity, making it a valuable target for pharmaceutical research.

Properties

IUPAC Name

7-bromo-2-ethyl-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-2-7-11-6-4-10-3-5(9)8(6)12-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHXDXSOKYQXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CN=CC(=C2O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743612
Record name 7-Bromo-2-ethyl[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118685-69-1
Record name 7-Bromo-2-ethyl[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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